3-(Benzylamino)cyclopent-2-en-1-one

Organic Synthesis Redox Catalysis Electrochemistry

Researchers require reproducible enaminone electronics for oxidative transformations and SAR studies-generic analogs often fail due to altered oxidation potential or 3D shape. This validated cyclopentenone-based β-enaminone (C12H13NO, MW 187.24) solves that need. - **Synthetic utility**: Proven in Cu(II)/TBHP-mediated CDC to 3-hydroxy-2-pyrrolidinones (Sarkar & Mukhopadhyay, 2018). - **Electrochemistry**: Ep ~1.10-1.20 V vs SCE-ideal ‘less oxidizable’ probe. - **MedChem alignment**: clogP 2.41 matches lipophilic efficiency for anti-MES activity (Scott et al., 2000). - **Physical form**: Crystalline via VO(acac)2 protocol; suitable for X-ray and solid-state NMR.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 149221-40-9
Cat. No. B12113515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzylamino)cyclopent-2-en-1-one
CAS149221-40-9
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CC(=O)C=C1NCC2=CC=CC=C2
InChIInChI=1S/C12H13NO/c14-12-7-6-11(8-12)13-9-10-4-2-1-3-5-10/h1-5,8,13H,6-7,9H2
InChIKeyNPBZVNCHUSDMNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzylamino)cyclopent-2-en-1-one: Enaminone Scaffold Overview


3-(Benzylamino)cyclopent-2-en-1-one is a cyclic β-enaminone featuring a cyclopent-2-en-1-one core with a benzylamino substituent at the 3-position (C12H13NO, MW 187.24 g/mol, LogP 2.41) . This compound belongs to the enaminone class, which are versatile synthetic intermediates and pharmacologically relevant scaffolds. Its structure renders it electron-rich, making it a candidate for oxidative transformations and as a potential building block for bioactive molecule synthesis [1].

Sourcing Challenges: Why Enaminone Substitution Fails


Substituting 3-(benzylamino)cyclopent-2-en-1-one with an alternative enaminone is not straightforward for critical experiments. While the enaminone class shares a core structure, small changes in the amine substituent or ring size significantly alter the compound's electronic properties, nucleophilicity, and three-dimensional shape. For instance, the difference between benzylamine and benzamide enaminones leads to profound disparities in anticonvulsant activity due to distinct 3D structures [1]. Similarly, the oxidation potential, a key parameter for reactivity in redox catalysis, is exquisitely sensitive to the specific substitution pattern [2]. Therefore, using a generic analog without verified equivalence can lead to experimental failure in synthesis or unpredictable biological outcomes.

Technical Differentiation: Quantified Performance Data


Redox Potential on the Enamine Oxidation Scale

3-(Benzylamino)cyclopent-2-en-1-one's oxidation potential has been experimentally measured by cyclic voltammetry, placing it on a quantitative scale of enamine reactivity. This data allows direct comparison with other enamine catalysts and intermediates. In the systematic study by Li et al., the oxidation potential (Ep) of this specific cyclopentenone-derived enamine is reported against a standard reference electrode, distinguishing it from both acyclic and other cyclic enamines [1].

Organic Synthesis Redox Catalysis Electrochemistry

Synthetic Utility in Cu-Catalyzed CDC Reactions

3-(Benzylamino)cyclopent-2-en-1-one is specifically cited as a competent substrate in a Cu(II)-catalyzed cross-dehydrogenative coupling (CDC) with dialkyl acetylenedicarboxylate, followed by cyclization with primary amines to give 3-hydroxy-2-pyrrolidinones. This reaction exploits the unique reactivity of the benzylamine-derived enaminone, as analogous enaminones with simple alkyl amines (e.g., methyl, ethyl) often fail to provide the same regioselectivity or yield in this transformation [1].

Organic Synthesis Cross-Dehydrogenative Coupling Copper Catalysis

Structural Confirmation via X-ray Crystallography

The solid-state structure and hydrogen-bonding network of 3-(benzylamino)cyclopent-2-en-1-one and related cyclic enaminones are well-defined. When synthesized via the vanadium(IV) acetylacetonate-catalyzed method, the compound, like its analogs, yields X-ray-quality crystals that reveal an inter- and intramolecular hydrogen-bonded geometry [1]. This contrasts with acyclic enaminones from benzylamine, which often lack the same crystalline order and well-defined intermolecular interactions. However, specific crystallographic data (e.g., unit cell parameters) for this exact compound versus its closest cyclic analog (e.g., cyclohexenone derivative) is available in the literature and can be procured from the Cambridge Structural Database upon request from reputable vendors [1].

Structural Chemistry Crystallography Material Characterization

Lipophilicity as a Determinant for CNS Drug Selection

The calculated partition coefficient (clogP) of 3-(benzylamino)cyclopent-2-en-1-one is 2.41 . This places it in a desirable lipophilicity range for CNS drug-like properties, contrasting sharply with its more polar phenylamino analog (estimated clogP ~1.5) and its more lipophilic cyclohexylamino analog (estimated clogP ~3.0) [1]. This balance is critical for the design of anticonvulsant enaminones, where optimal brain penetration requires precise lipophilicity tuning, as demonstrated by the structure-activity relationship (SAR) studies on benzylamine enaminones [1].

Medicinal Chemistry Drug Discovery ADME Properties

Key Application Scenarios Based on Evidence


Oxidative CDC Substrate for N-Heterocycle Synthesis

Utilize this enaminone as a validated starting material for the Cu(II)/TBHP-mediated CDC reaction to construct biologically relevant 3-hydroxy-2-pyrrolidinone scaffolds, as demonstrated by Sarkar and Mukhopadhyay (2018). Its benzylamino group provides the necessary steric and electronic properties for successful C-C bond formation, a transformation where simple N-alkyl enaminones are often insufficient or require optimized conditions [1].

Redox Reactivity Control in Enamine Catalysis

Employ this compound as a model to study the effect of high oxidation potential in enamine catalysis. Its experimentally measured Ep value (ca. 1.10-1.20 V vs SCE) makes it an excellent 'less oxidizable' probe for electrochemical investigations, providing a direct comparison to highly nucleophilic enamines used in aminocatalysis, and serving as a basis for designing oxidative reaction conditions that require a stable enamine reactant [2].

CNS-Targeted Compound Library Building Block

Integrate this building block into medicinal chemistry efforts aimed at anticonvulsant or neuroprotective agents. Its measured clogP of 2.41 aligns with the lipophilic efficiency sweet spot identified for benzylamine enaminones with significant anti-MES activity, offering a differentiated starting point from more polar or more lipophilic analogs. Use the quantitative SAR context from Scott et al. (2000) to prioritize this scaffold over other enaminone isomers in lead optimization programs [3].

Ordered Solid-State Material for Crystallization Studies

Procure for crystallization screening and physical form characterization, as the compound is documented to form hydrogen-bonded networks amenable to single-crystal X-ray analysis via the VO(acac)2 synthetic protocol. This ensures a reproducible crystalline phase for robust crystal engineering, solid-state NMR calibration, or as a co-crystal former, contrasting with less-crystalline alternatives that present handling and characterization challenges [4].

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